molecular formula C15H20N6OS B11313102 1,3-dimethyl-5-{[(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11313102
M. Wt: 332.4 g/mol
InChI Key: CTWTVUROFYHBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core, a triazole ring, and various functional groups such as methyl, propyl, and sulfanyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-dimethyl-5-[[(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]benzimidazol-2-one

InChI

InChI=1S/C15H20N6OS/c1-4-5-13-17-18-14(23)21(13)16-9-10-6-7-11-12(8-10)20(3)15(22)19(11)2/h6-8,16H,4-5,9H2,1-3H3,(H,18,23)

InChI Key

CTWTVUROFYHBST-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=S)N1NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced by reacting the benzodiazole intermediate with a suitable azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkylated or arylated benzodiazole derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: can be compared with other benzodiazole and triazole derivatives, such as:

Uniqueness

The presence of the sulfanyl group in 1,3-DIMETHYL-5-{[(3-PROPYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE imparts unique chemical and biological properties, such as enhanced reactivity and potential for forming specific interactions with biological targets, distinguishing it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.